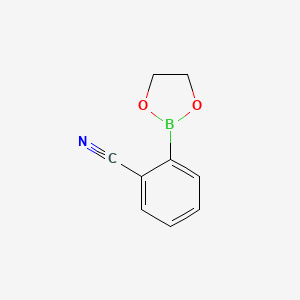

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile

CAS No.: 214360-79-9

Cat. No.: VC13573610

Molecular Formula: C9H8BNO2

Molecular Weight: 172.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214360-79-9 |

|---|---|

| Molecular Formula | C9H8BNO2 |

| Molecular Weight | 172.98 g/mol |

| IUPAC Name | 2-(1,3,2-dioxaborolan-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2 |

| Standard InChI Key | GRFUGZGLLUTBFG-UHFFFAOYSA-N |

| SMILES | B1(OCCO1)C2=CC=CC=C2C#N |

| Canonical SMILES | B1(OCCO1)C2=CC=CC=C2C#N |

Introduction

Chemical and Physical Properties

Structural Characteristics

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile features a boronic ester group fused to a six-membered dioxaborinane ring, with a cyano substituent at the ortho position of the benzene ring. The InChIKey REQZFVYFYAZUMG-UHFFFAOYSA-N confirms its stereochemical identity, while the SMILES string B1(OCCCO1)C2=CC=CC=C2C#N delineates its connectivity .

Table 1: Key Physical Properties

Spectroscopic and Computational Data

-

NMR: -NMR (CDCl₃) exhibits signals at δ 2.11 (m, 2H, CH₂), 4.23 (d, 4H, OCH₂), and aromatic protons between δ 7.48–7.87 .

-

Mass Spectrometry: ESI-MS confirms a molecular ion peak at m/z 188 [MH]⁺ .

-

Computational Predictions: The compound’s bioavailability score (0.55) and synthetic accessibility (2.65) highlight its utility in drug design .

Synthesis Methods

Cyclocondensation of 2-Cyanophenylboronic Acid

The most efficient synthesis involves reacting 2-cyanophenylboronic acid with 1,3-propanediol in methylene chloride. This method achieves near-quantitative yields (100%) under mild conditions (room temperature, 1.5 hours) :

Table 2: Comparative Synthesis Routes

Industrial-Scale Production

Industrial protocols optimize solvent systems (e.g., toluene with Dean-Stark traps) to remove water and enhance yields . Continuous flow reactors and automated systems are employed to ensure reproducibility at scale.

Applications in Organic and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group facilitates carbon-carbon bond formation in palladium-catalyzed reactions. For example, it couples with aryl halides to synthesize biaryl derivatives, key intermediates in pharmaceuticals :

Synthesis of Perampanel

As a critical intermediate in Perampanel (an AMPA receptor antagonist for epilepsy), this compound undergoes sequential coupling and functionalization steps. Its cyano group enhances binding affinity to neuronal receptors .

Osteoblastogenic Agents

Recent studies (2024) highlight its role in synthesizing 4,6-substituted coumarin derivatives (e.g., KY-054), which promote bone formation by inhibiting CDK8 and enhancing BMP signaling .

Recent Advances and Future Directions

Fluorescent Probes

The compound’s boronic moiety enables its use in designing fluorescent sensors for detecting peroxynitrite in cellular environments .

Neuroprotective Agents

Ongoing research explores derivatives for mitigating cerebral ischemia via cathepsin B inhibition in astrocytes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume